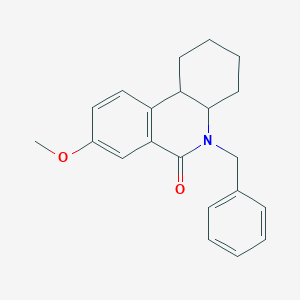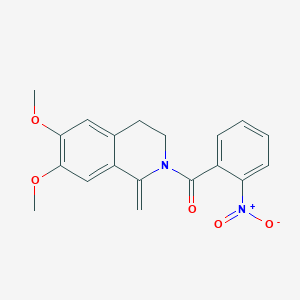![molecular formula C20H22N2O4 B289211 2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)
2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MMCA and belongs to the class of amide derivatives. MMCA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of MMCA is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of specific enzymes and signaling pathways. MMCA has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in the production of pro-inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MMCA has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. MMCA also has the potential to reduce oxidative stress and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MMCA has several advantages for lab experiments. It is stable, easy to synthesize, and has a high yield and purity. MMCA is also relatively non-toxic and has a low risk of adverse effects. However, one limitation of MMCA is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for MMCA research. One area of interest is the development of MMCA analogs with improved pharmacological properties. Another direction is the investigation of the synergistic effects of MMCA with other anticancer agents. MMCA can also be studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the mechanism of action of MMCA can be further elucidated to improve our understanding of its pharmacological effects.
In conclusion, MMCA is a promising chemical compound that has potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MMCA for drug development.
Synthesemethoden
The synthesis of MMCA involves the condensation reaction between 2-(3-methoxyphenyl)acetic acid and 2-(4-morpholinylcarbonyl)aniline. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of N,N-dimethylformamide (DMF) as the solvent. The resulting product is purified by column chromatography to obtain MMCA in high yield and purity.
Wissenschaftliche Forschungsanwendungen
MMCA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and analgesic activities. MMCA has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells. It also has the potential to reduce inflammation and pain by inhibiting the production of prostaglandins and cytokines.
Eigenschaften
Molekularformel |
C20H22N2O4 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C20H22N2O4/c1-25-16-6-4-5-15(13-16)14-19(23)21-18-8-3-2-7-17(18)20(24)22-9-11-26-12-10-22/h2-8,13H,9-12,14H2,1H3,(H,21,23) |
InChI-Schlüssel |
LJVNBJMPJSIKDV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Kanonische SMILES |
COC1=CC=CC(=C1)CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)
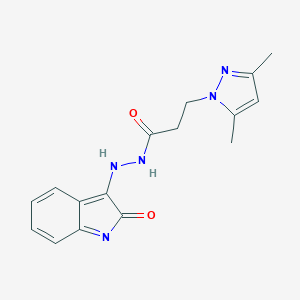
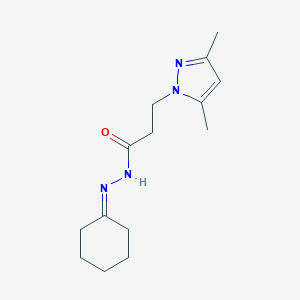
![1-(9H-carbazol-9-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-ol](/img/structure/B289137.png)
![1-(9H-carbazol-9-yl)-3-[2-(4-ethoxybenzyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B289139.png)
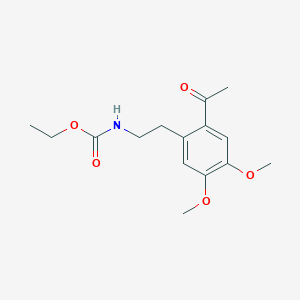
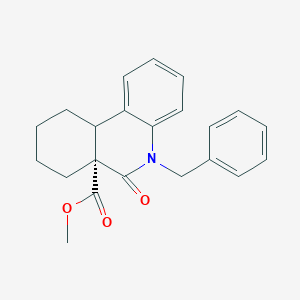
![5-benzyl-6-(methylsulfanyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289150.png)
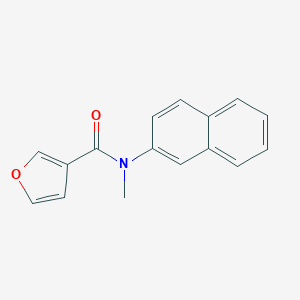
![5-benzyl-6-(2-hydroxyethyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289152.png)
![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)
![6-benzyl-6,6a,7,8,9,10,11,11a-octahydro-5H-cyclohepta[c]isoquinolin-5-one](/img/structure/B289157.png)
